molecular formula C14H21N3O4 B2717974 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2091419-29-1

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Katalognummer: B2717974
CAS-Nummer: 2091419-29-1
Molekulargewicht: 295.339
InChI-Schlüssel: YKSPYNGBYISAAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyridine core with partial saturation at the 4H,5H,6H,7H positions. The 3-carboxylic acid group enhances solubility and serves as a key pharmacophore for interactions in biological systems, while the 4-({[(tert-butoxy)carbonyl]amino}methyl) moiety introduces a Boc-protected amine, a common strategy for intermediate stability during synthesis . Its molecular weight is approximately 279.34 g/mol (inferred from similar structures in ). The compound is primarily used as a building block in medicinal chemistry, particularly for kinase inhibitor development due to its structural mimicry of ATP-binding motifs .

Eigenschaften

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-5-4-6-17-11(9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPYNGBYISAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN2C1=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 1803610-81-2) is a pyrazolo[1,5-a]pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and various functional groups that may contribute to its pharmacological properties.

The molecular formula of the compound is C14H21N3O4C_{14}H_{21}N_{3}O_{4}, with a molecular weight of approximately 295.33 g/mol. The structural features of this compound suggest potential interactions with biological targets, particularly in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that related pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50_{50} values in the micromolar range (e.g., IC50=49.85μMIC_{50}=49.85\mu M for certain derivatives against A549 lung cancer cells) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole compounds are also being investigated for anti-inflammatory effects:

  • Inflammation Models : Some studies have indicated that pyrazolo[1,5-a]pyridine derivatives can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
  • Cytokine Modulation : Research has shown that these compounds can modulate cytokine production, which plays a significant role in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is crucial for optimizing its biological activity:

Structural Feature Impact on Activity
Tert-butoxycarbonyl groupEnhances solubility and stability; may improve bioavailability
Pyrazole ringCritical for interaction with biological targets
Carboxylic acid moietyPotentially involved in receptor binding and activity modulation

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and screened for antitumor activity. Compounds showed varying degrees of efficacy against different cancer cell lines with notable IC50_{50} values indicating strong growth inhibition .
  • Cytotoxicity Assays : In a comparative study involving multiple pyrazole derivatives, several compounds demonstrated significant cytotoxic effects on HeLa and MCF-7 cell lines, further supporting their potential as anticancer agents .
  • Kinase Inhibition Studies : Specific derivatives exhibited selective inhibition of kinases involved in tumor progression, such as CDK2 and Aurora-A kinase. These findings underscore the importance of targeting kinase pathways in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound Pyrazolo[1,5-a]pyridine (saturated) 3-carboxylic acid, 4-(Boc-amino)methyl ~279.34 Kinase inhibitor intermediate; high solubility due to carboxylic acid
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Pyrrole Boc-protected amine, dual indole-carbonyl groups 554.64 Anticancer research; high yield (98%) but lower solubility due to ester and indole groups
5-[(tert-butoxy)carbonyl]-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid Pyrazolo[4,3-c]pyridine 3-carboxylic acid, Boc-protected amine, methyl group ~267.29 Kinase targeting; altered ring arrangement affects binding affinity compared to [1,5-a] core
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid Monocyclic pyrazole Boc-protected amine, 3-carboxylic acid 241.24 Simpler structure; used in fragment-based drug design
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Pyrazole 3-carboxylic acid, trifluoromethyl-benzyl group ~284.23 Enhanced metabolic stability due to CF3 group; antimicrobial applications

Pharmacological Potential

  • Kinase Inhibition : The target compound’s 3-carboxylic acid mimics ATP’s phosphate groups, critical for kinase binding, as seen in EphB3 inhibitors ().
  • Comparative Efficacy: Pyrazolo[4,3-c]pyridinones () show stronger ATP-binding due to hydrogen-bonding motifs but may lack the metabolic stability of Boc-protected analogs.

Research Findings and Data

  • Yield and Purity : The target compound’s synthetic analogs (e.g., ) achieve >90% yields, comparable to Boc-protected pyrazoles (94–98% in ).
  • Spectroscopic Data : IR and NMR profiles () confirm Boc and carboxylic acid functionalities, with distinct shifts for saturated vs. aromatic cores.
  • Thermal Stability : Boc-protected derivatives require storage at 2–8°C (), whereas trifluoromethyl analogs () exhibit higher thermal resilience.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.